molecular formula C14H21N5 B11738017 1-cyclopentyl-N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine

1-cyclopentyl-N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine

Cat. No.: B11738017
M. Wt: 259.35 g/mol
InChI Key: JHEUDTLUCIHFHC-UHFFFAOYSA-N
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Description

1-cyclopentyl-N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine is an organic compound with the molecular formula C14H22ClN5 and a molecular weight of 295.82 g/mol . This compound is characterized by its unique structure, which includes a cyclopentyl group and two pyrazole rings, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopentyl-N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like ethanol, DMSO, or dimethyl formamide, and may require the presence of catalysts or reagents such as palladium or boron compounds .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps like purification through crystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-cyclopentyl-N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, boron compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions can introduce various functional groups into the pyrazole rings.

Scientific Research Applications

1-cyclopentyl-N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-cyclopentyl-N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets. This compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives, such as:

  • 1-cyclopentyl-1H-pyrazol-4-yl derivatives
  • 1,4-dimethyl-1H-pyrazol-5-yl derivatives

Uniqueness

What sets 1-cyclopentyl-N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine apart is its unique combination of the cyclopentyl group and two pyrazole rings, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H21N5

Molecular Weight

259.35 g/mol

IUPAC Name

1-cyclopentyl-N-[(2,4-dimethylpyrazol-3-yl)methyl]pyrazol-4-amine

InChI

InChI=1S/C14H21N5/c1-11-7-16-18(2)14(11)9-15-12-8-17-19(10-12)13-5-3-4-6-13/h7-8,10,13,15H,3-6,9H2,1-2H3

InChI Key

JHEUDTLUCIHFHC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)C)CNC2=CN(N=C2)C3CCCC3

Origin of Product

United States

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